molecular formula C29H36N2O5 B13085633 2-((9H-Fluoren-9-yl)methyl) 8-tert-butyl 3-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-2,8-dicarboxylate

2-((9H-Fluoren-9-yl)methyl) 8-tert-butyl 3-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-2,8-dicarboxylate

Cat. No.: B13085633
M. Wt: 492.6 g/mol
InChI Key: SAHYNFDHXJHWBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((9H-Fluoren-9-yl)methyl) 8-tert-butyl 3-(hydroxymethyl)-2,8-diazaspiro[45]decane-2,8-dicarboxylate is a complex organic compound with a unique structure that includes a spirocyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((9H-Fluoren-9-yl)methyl) 8-tert-butyl 3-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-2,8-dicarboxylate typically involves multiple steps. One common method includes the use of tert-butyl isocyanide and tert-butyl acetate as starting materials. The reaction is carried out in the presence of perchloric acid (HClO4) and benzyl carbonochloridate (CbzCl) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar starting materials and reaction conditions. The process is optimized for yield and purity, often involving purification steps such as flash chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-((9H-Fluoren-9-yl)methyl) 8-tert-butyl 3-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-2,8-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The spirocyclic framework allows for substitution reactions, particularly at the fluorenyl and tert-butyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield carboxylic acids, while reduction can produce primary alcohols .

Scientific Research Applications

2-((9H-Fluoren-9-yl)methyl) 8-tert-butyl 3-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-2,8-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe or ligand in studying protein interactions.

    Medicine: Explored for its potential therapeutic properties, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of 2-((9H-Fluoren-9-yl)methyl) 8-tert-butyl 3-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-2,8-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((9H-Fluoren-9-yl)methyl) 8-tert-butyl 3-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-2,8-dicarboxylate is unique due to its spirocyclic framework and combination of functional groups. This structure imparts specific chemical and biological properties that distinguish it from similar compounds .

Properties

IUPAC Name

8-O-tert-butyl 2-O-(9H-fluoren-9-ylmethyl) 3-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-2,8-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H36N2O5/c1-28(2,3)36-26(33)30-14-12-29(13-15-30)16-20(17-32)31(19-29)27(34)35-18-25-23-10-6-4-8-21(23)22-9-5-7-11-24(22)25/h4-11,20,25,32H,12-19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAHYNFDHXJHWBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(N(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H36N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.